N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide
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Overview
Description
N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide: is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-aminobenzamide with isopropyl isocyanate to form the sulfamoyl intermediate.
Coupling Reaction: This intermediate is then coupled with 2-(propan-2-ylcarbamoyl)phenylamine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters include temperature, pressure, and the concentration of reactants. Industrial methods also incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including drug formulation and material science.
Mechanism of Action
The mechanism of action of N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For instance, its anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]disulfanyl]benzamide
- N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzoate
Uniqueness
Compared to similar compounds, N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide is unique due to its specific functional groups and molecular structure. These features confer distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-13(2)21-19(25)15-9-5-7-11-17(15)23-29(27,28)24-18-12-8-6-10-16(18)20(26)22-14(3)4/h5-14,23-24H,1-4H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFHAYFVCLCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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